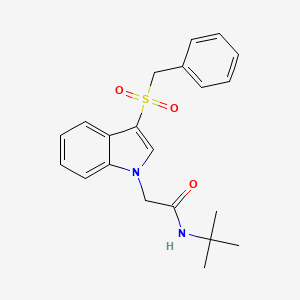

N-tert-butyl-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-21(2,3)22-20(24)14-23-13-19(17-11-7-8-12-18(17)23)27(25,26)15-16-9-5-4-6-10-16/h4-13H,14-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSJYMKUCHVXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of an indole derivative, followed by acylation to introduce the acetamide group. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl isocyanide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the sulfonyl group or the indole ring.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tert-butyl acetate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Characteristics

Chemical Structure : The compound features a benzylsulfonyl group attached to an indole ring, further linked to an acetamide moiety with a tert-butyl group. Its IUPAC name is 2-(3-benzylsulfonylindol-1-yl)-N-tert-butylacetamide.

Molecular Formula : C21H24N2O3S

Molecular Weight : 372.49 g/mol

Organic Synthesis

N-tert-butyl-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonamide group enhances the compound's reactivity, making it suitable for synthesizing derivatives with distinct properties.

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that derivatives of similar structures possess selective cytotoxicity against human cancer cell lines. For instance, compounds with related indole structures have demonstrated significant inhibition of cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens, making it a candidate for further research in infectious disease treatment.

Pharmaceutical Development

The therapeutic potential of this compound is being explored in drug development:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. For example, enzyme assays have indicated that similar sulfonamide compounds can inhibit acetylcholinesterase, which is crucial in Alzheimer's disease.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of N-tert-butyl derivatives against various human cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory properties of related sulfonamide compounds revealed their potential in treating neurodegenerative diseases. The compounds were tested against acetylcholinesterase and showed promising inhibition profiles, indicating their therapeutic relevance.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Sulfonyl Group Position : The target compound’s phenylmethanesulfonyl group at indole C3 distinguishes it from ’s analog, where sulfonyl is at indole N1. This positional variance may alter electronic effects (e.g., C3 substitution could modulate indole’s π-electron system more directly) .

- Electron-Withdrawing vs.

- The sulfonyl group in the target may enhance metabolic stability compared to these groups .

Spectroscopic and Crystallographic Data

- Spectroscopy : highlights the use of NMR and DFT calculations to validate the structure of N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide. Similar analyses for the target compound would clarify bond lengths and angles, particularly around the sulfonyl-indole junction .

- XRD Validation : Compound 3a’s crystal structure (bond length: 1.376 Å for C(9)-N(1)) aligns with DFT predictions, a method that could be applied to the target compound to confirm its geometry .

Research Implications and Gaps

- Biological Screening : The target compound’s sulfonyl group merits evaluation in assays such as pLDH (antimalarial) or antioxidant models, given its structural resemblance to bioactive analogs .

- Solubility and Stability: Comparative studies with 5d (tert-butyl, dimethylamino) could elucidate how sulfonyl groups influence lipophilicity and pharmacokinetics.

- Synthetic Optimization : Lower yields in analogs (e.g., 5i: 40%) suggest room for improving the target’s synthesis via catalyst screening or solvent optimization .

Biological Activity

N-tert-butyl-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄S |

| Molecular Weight | 350.41 g/mol |

| CAS Number | 878060-62-9 |

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer progression. Research indicates that it may act as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML). FLT3 inhibitors are vital due to their ability to target both wild-type and mutant forms of the enzyme, which are often implicated in the malignancy's pathogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in FLT3-ITD-bearing MV4-11 cells, leading to significant tumor regression in xenograft models at doses around 60 mg/kg/day without causing substantial weight loss in subjects .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Preliminary pharmacological data suggest that it may serve as a reversible inhibitor of FAAH, which could have implications for pain management therapies .

Case Study: Acute Myeloid Leukemia (AML)

A notable study focused on the efficacy of N-tert-butyl derivatives showed that compounds similar to this compound were able to inhibit FLT3 phosphorylation effectively. This inhibition was correlated with reduced cell viability in AML cell lines, highlighting the compound's potential as a therapeutic agent in hematological malignancies .

Cytotoxicity Assessment

A cytotoxicity assessment was conducted using B16F10 melanoma cells. The results indicated that while some derivatives exhibited weak cytotoxicity at higher concentrations, they did not significantly impact cell viability at lower concentrations, suggesting a targeted action that spares normal cells .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) to adjust reaction times and solvent systems .

- Optimize temperature and catalyst loading (e.g., using DMAP for acylations) to improve yield (>70%) and minimize side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how can researchers interpret conflicting spectral data?

Q. Essential Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms the tert-butyl group (δ ~1.2 ppm singlet) and sulfonyl-indole coupling (aromatic proton shifts at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C21H24N2O3S) and detects fragmentation patterns .

- IR Spectroscopy : Identifies sulfonyl (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Q. Resolving Data Contradictions :

- Compare experimental data with density functional theory (DFT)-predicted spectra to resolve ambiguities in peak assignments .

- Cross-validate using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in cases of overlapping signals .

Basic: What in vitro assays are recommended for initial evaluation of its biological activity?

Q. Primary Screening :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 values) .

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

- Enzyme Inhibition : Test activity against kinases (e.g., EGFR) using fluorescence-based kinase assays .

Q. Methodology :

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding its mechanism of action?

Q. Approaches :

Binding Affinity Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare computational docking results (e.g., AutoDock Vina) with experimental binding constants .

Pathway Analysis : Use Western blotting or qPCR to validate predicted targets (e.g., apoptosis markers like caspase-3) .

Structural Modifications : Synthesize analogs (e.g., replacing the sulfonyl group) to test hypotheses about critical binding interactions .

Case Example : If MD simulations suggest strong binding to a kinase, but in vitro assays show weak inhibition, analyze solubility or cellular uptake using LC-MS .

Advanced: What strategies are effective for modifying the sulfonyl group to enhance target selectivity?

Q. SAR-Driven Strategies :

- Electron-Withdrawing Substituents : Replace the phenylmethanesulfonyl group with p-fluorobenzylsulfonyl to improve binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate moiety to modulate polarity and hydrogen-bonding capacity .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets .

Q. Validation :

- Compare IC50 values of analogs in enzyme assays and assess selectivity via kinome-wide profiling .

Advanced: How can molecular docking studies be applied to identify potential biological targets?

Q. Methodology :

Target Selection : Prioritize proteins with structural homology to known indole/sulfonamide targets (e.g., carbonic anhydrase, kinases) .

Docking Workflow :

- Prepare the compound’s 3D structure using Open Babel (minimized with MMFF94).

- Dock into target active sites (e.g., COX-2 PDB: 3LN1) using AutoDock Vina or Schrödinger Glide .

Validation :

- Compare docking scores (ΔG) with known inhibitors.

- Validate top hits with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

Case Study : Docking predicted strong interaction with EGFR (score: -9.2 kcal/mol), validated by in vitro kinase inhibition (IC50 = 1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.